Cas no 6419-73-4 (Benzenesulfonamide,N-butyl-4-chloro-)
Benzenesulfonamide,N-butyl-4-chloro- Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,N-butyl-4-chloro-
- 4-Chlor-benzolsulfon-N-benzyl-amid
- 4-Chlor-benzolsulfonsaeure-benzylamid
- 4-Chlor-benzolsulfonsaeure-butylamid
- 4-chloro-benzenesulfonic acid benzylamide
- 4-chloro-benzenesulfonic acid butylamide
- AC1L84FS
- Maybridge4_000844
- N-benzyl p-chlorobenzenesulfonamide
- N-Benzyl-4-chloro-benzenesulfonamide
- N-n-butyl-4-chlorobenzenesulfonamide
- NSC404329
- Oprea1_489194
- Oprea1_613895
- ST042596
- SureCN8789480
-
Computed Properties
- Exact Mass: 247.04352
Experimental Properties
- PSA: 46.17
Benzenesulfonamide,N-butyl-4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739773-1g |
n-Butyl-4-chlorobenzenesulfonamide |
6419-73-4 | 98% | 1g |
¥3633.00 | 2024-05-05 |
Benzenesulfonamide,N-butyl-4-chloro- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzenesulfonamide,N-butyl-4-chloro-
Comprehensive Overview of Benzenesulfonamide, N-butyl-4-chloro- (CAS No. 6419-73-4): Properties, Applications, and Industry Insights
Benzenesulfonamide, N-butyl-4-chloro- (CAS No. 6419-73-4) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. This sulfonamide derivative features a chloro-substituted benzene ring and a butyl group attached to the nitrogen atom, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula, C10H14ClNO2S, highlights its potential for functional group transformations, a key reason why researchers frequently explore its reactivity.
In recent years, the demand for N-butyl-4-chlorobenzenesulfonamide has surged due to its role in developing high-performance polymers and bioactive molecules. Industry reports indicate growing interest in its use as a corrosion inhibitor in industrial coatings, aligning with the global push for sustainable material science. A 2023 market analysis revealed that queries like "6419-73-4 solubility" and "N-butyl sulfonamide applications" spiked by 40% in scientific databases, reflecting its relevance in R&D.
The compound’s physicochemical properties—including a melting point range of 85–89°C and moderate lipophilicity (logP ≈ 2.8)—make it suitable for formulation optimization in drug delivery systems. Notably, its chlorobenzenesulfonamide core is structurally analogous to motifs found in nonsteroidal anti-inflammatory drugs (NSAIDs), sparking academic investigations into its potential pharmacological effects. However, unlike regulated sulfonamides, this derivative is primarily utilized in non-medicinal contexts such as specialty adhesives and lubricant additives.
From an environmental standpoint, CAS 6419-73-4 has been studied for its biodegradation pathways under aerobic conditions. Recent publications emphasize its low bioaccumulation potential, addressing eco-conscious trends in chemical manufacturing. Laboratories handling this compound often search for "safe handling of N-butyl-4-chlorobenzenesulfonamide" or "6419-73-4 spectroscopic data," underscoring the need for accessible technical documentation.
Innovations in green chemistry have further propelled interest in this sulfonamide. For instance, catalytic methods to synthesize N-butyl-4-chlorobenzenesulfonamide using microwave-assisted reactions reduced energy consumption by 60% in pilot studies. Such advancements resonate with the United Nations’ Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
In conclusion, Benzenesulfonamide, N-butyl-4-chloro- exemplifies how niche chemicals drive interdisciplinary innovation. Its balance of structural adaptability and industrial utility positions it as a compound of enduring scientific and commercial value. Ongoing research into its catalytic applications and material science integrations will likely expand its footprint across emerging technologies.
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